molecular formula C15H20Cl2N2 B1389141 N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride CAS No. 1185296-73-4

N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride

Cat. No. B1389141
CAS RN: 1185296-73-4
M. Wt: 299.2 g/mol
InChI Key: KONAUBHLCDDYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride” is a chemical compound with the molecular formula C15H20Cl2N2 . It is also known as "methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride" . The compound is a salt, as indicated by the term “dihydrochloride” in its name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2.2ClH/c1-13-6-5-9-15(17-13)12-16-11-10-14-7-3-2-4-8-14;;/h2-9,16H,10-12H2,1H3;2*1H . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride” is 299.24 . The compound has a melting point range of 196-202 degrees Celsius .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-2-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-13-6-5-9-15(17-13)12-16-11-10-14-7-3-2-4-8-14;;/h2-9,16H,10-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONAUBHLCDDYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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